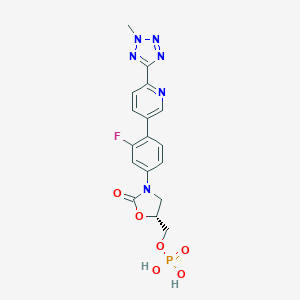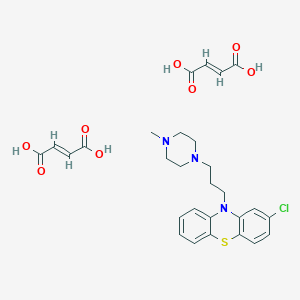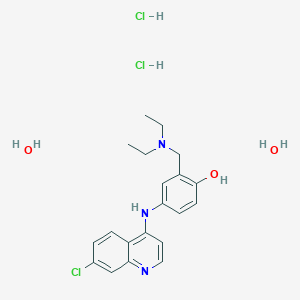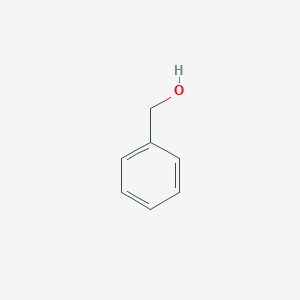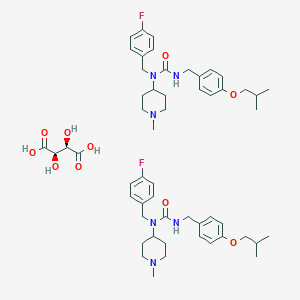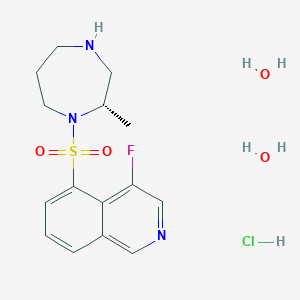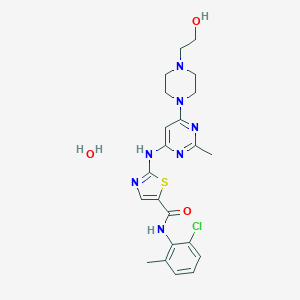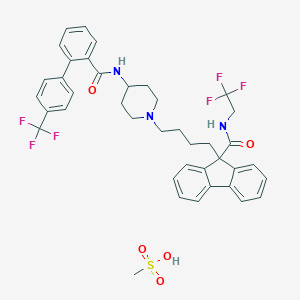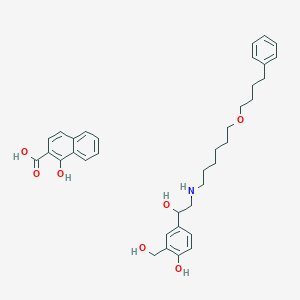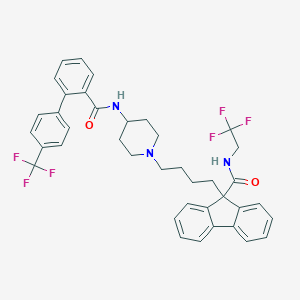
Meclofenamate sodium
Overview
Description
Meclofenamate sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, primary dysmenorrhea, heavy menstrual blood loss, rheumatoid arthritis, and osteoarthritis . It is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs and was approved by the US FDA in 1980 .
Mechanism of Action
Target of Action
Meclofenamate Sodium primarily targets the Cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse functions in the body, including roles in inflammation, pain, and fever .
Mode of Action
This compound reversibly inhibits COX-1 and COX-2 enzymes , which results in a decreased formation of prostaglandin precursors . This inhibition leads to a reduction in the concentrations of prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound prevents the formation of prostaglandins, thereby reducing inflammation, pain, and fever . Additionally, it has been suggested that this compound may inhibit the release of 5-HETE and LTB4 from human neutrophils .
Pharmacokinetics
This compound is rapidly absorbed in the body, with peak plasma concentrations achieved in 0.5 to 2 hours following doses of capsules . It is extensively metabolized, with one of the metabolites, metabolite I, being approximately 20% as active as the parent compound in inhibiting cyclooxygenase activity in vitro . This metabolite accumulates in plasma during repeated dosing . The compound is primarily excreted in urine (70%; primarily as metabolites) and feces (30%) .
Result of Action
The inhibition of prostaglandin synthesis by this compound leads to a reduction in inflammation, pain, and fever . This makes it effective for the relief of signs and symptoms of acute gouty arthritis, ankylosing spondylitis, juvenile arthritis, osteoarthritis, and rheumatoid arthritis . It is also used for the relief of mild to moderate pain in adults .
Biochemical Analysis
Biochemical Properties
Meclofenamate Sodium is a member of the anthranilic acid derivatives (or fenamate) class of NSAIDs . It is a cyclooxygenase (COX) inhibitor, preventing the formation of prostaglandins . This interaction with the COX enzymes is crucial to its biochemical role.
Cellular Effects
This compound exerts its effects on various types of cells, primarily by influencing cell function through its impact on cell signaling pathways. By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever in the body .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the COX enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time. It is noted for its stability, with its effects typically becoming apparent within a few hours of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. While effective in reducing inflammation and pain at lower doses, higher doses may lead to gastrointestinal side effects .
Metabolic Pathways
This compound is involved in the arachidonic acid metabolic pathway, where it interacts with the COX enzymes. By inhibiting these enzymes, it affects the production of prostaglandins .
Transport and Distribution
This compound is distributed throughout the body after oral administration. It is highly protein-bound, which influences its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not specific to any particular organelle. Its primary site of action is at the COX enzymes, which are located in various cell types throughout the body .
Preparation Methods
Meclofenamate sodium is synthesized through a series of chemical reactions starting from 2,6-dichloroaniline. The synthetic route involves the following steps:
Nitration: 2,6-dichloroaniline is nitrated to form 2,6-dichloro-3-nitroaniline.
Reduction: The nitro group is reduced to an amino group, yielding 2,6-dichloro-3-aminophenylamine.
Acylation: The amino group is then acylated with anthranilic acid to form meclofenamic acid.
Neutralization: Meclofenamic acid is neutralized with sodium hydroxide to produce this compound.
Chemical Reactions Analysis
Meclofenamate sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating groups on the aromatic ring.
Common reagents used in these reactions include sodium hydroxide for neutralization, and various oxidizing and reducing agents for oxidation and reduction reactions. The major products formed from these reactions include quinones and amines .
Scientific Research Applications
Meclofenamate sodium has a wide range of scientific research applications:
Comparison with Similar Compounds
Meclofenamate sodium is similar to other anthranilic acid derivatives, such as:
Compared to these compounds, this compound has a higher rate of gastrointestinal side effects, which limits its use in humans . it has been found to be beneficial in the treatment of chronic musculoskeletal diseases in horses .
Properties
CAS No. |
6385-02-0 |
|---|---|
Molecular Formula |
C14H11Cl2NNaO2 |
Molecular Weight |
319.1 g/mol |
IUPAC Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C14H11Cl2NO2.Na/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;/h2-7,17H,1H3,(H,18,19); |
InChI Key |
MFQMZIAYWCPXGM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
Isomeric SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)O)Cl.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
6385-02-0 |
Pictograms |
Irritant |
Purity |
> 98% |
solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate Meclofenamate Meclofenamate Sodium Meclofenamate Sodium Anhydrous Meclofenamate Sodium Monohydrate Meclofenamate, Sodium Meclofenamic Acid Meclomen Sodium Meclofenamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



